molecular formula C6H5BF3NO2 B1440977 (4-(Trifluoromethyl)pyridin-2-yl)boronic acid CAS No. 870459-90-8

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid

Cat. No. B1440977
M. Wt: 190.92 g/mol
InChI Key: KJFNGXQZOZOTHA-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the CAS Number: 870459-90-8 . It has a molecular weight of 190.92 and its linear formula is C6H5BF3NO2 . It is a solid substance and is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is represented by the SMILES string OB(O)c1ccnc(c1)C(F)(F)F . The InChI key is PHLLTVDZCKUNJN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Synthesis Process

The synthesis of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid and its derivatives has been a subject of study, aiming at refining the yield and purity of the compound. Liu Guoqua demonstrated a method for preparing 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid with a purity of 98.65%, signifying the effectiveness of the synthesis process under optimal conditions (Liu, 2014).

Catalytic and Sensor Applications

The compound has shown promise in catalytic applications. For instance, it's utilized in Suzuki Cross-Coupling reactions, a significant method in organic chemistry for forming carbon-carbon bonds. F. Batool et al. reported the successful use of a highly electron-deficient pyridine-4-boronic ester derived from this compound in Suzuki couplings with various aryl bromides, highlighting its role in introducing strong electron-withdrawing groups into organic compounds (Batool et al., 2016).

Additionally, the compound has been explored in the development of optical sensors. A study by S. Tsumura et al. designed a BODIPY-type pyridine–boron trifluoride complex as an optical sensor for detecting trace amounts of water in acetonitrile, indicating its potential in fine-tuning sensory applications (Tsumura et al., 2020).

Chemical Reactions and Mechanisms

The compound also plays a role in complex chemical reactions. An example is its involvement in the hydroboration of pyridines, where the compound, as part of the reaction mechanism, contributes to the formation of new complexes with interesting properties. B. Rao et al. demonstrated this in their study, highlighting the compound's versatility in chemical synthesis (Rao et al., 2018).

Safety And Hazards

The safety information for “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . It is classified as Acute Tox. 3 Oral .

properties

IUPAC Name

[4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFNGXQZOZOTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694401
Record name [4-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid

CAS RN

870459-90-8
Record name [4-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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